Dehydro Nisoldipine

Calcium channel pharmacology Structure-activity relationship Dihydropyridine oxidation

Dehydro Nisoldipine (CAS 103026-83-1) is the aromatized pyridine analogue of the 1,4-dihydropyridine calcium channel blocker Nisoldipine, formally designated as 3-isobutyl 5-methyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate. It arises through dehydrogenation of the dihydropyridine ring and is recognized as both a primary metabolite (M13) of Nisoldipine via CYP3A4-mediated oxidation and as the official United States Pharmacopeia (USP) Related Compound D reference standard for Nisoldipine impurity profiling.

Molecular Formula C20H22N2O6
Molecular Weight 386.4 g/mol
CAS No. 103026-83-1
Cat. No. B026794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDehydro Nisoldipine
CAS103026-83-1
Synonyms2,6-Dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylic Acid 3-Methyl 5-(2-Methylpropyl) Ester; 
Molecular FormulaC20H22N2O6
Molecular Weight386.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C(=N1)C)C(=O)OCC(C)C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC
InChIInChI=1S/C20H22N2O6/c1-11(2)10-28-20(24)17-13(4)21-12(3)16(19(23)27-5)18(17)14-8-6-7-9-15(14)22(25)26/h6-9,11H,10H2,1-5H3
InChIKeyPCNPLNDGLOCZGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dehydro Nisoldipine (CAS 103026-83-1): Core Identity and Scientific Context for Procurement


Dehydro Nisoldipine (CAS 103026-83-1) is the aromatized pyridine analogue of the 1,4-dihydropyridine calcium channel blocker Nisoldipine, formally designated as 3-isobutyl 5-methyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate . It arises through dehydrogenation of the dihydropyridine ring and is recognized as both a primary metabolite (M13) of Nisoldipine via CYP3A4-mediated oxidation [1] and as the official United States Pharmacopeia (USP) Related Compound D reference standard for Nisoldipine impurity profiling . With a molecular formula of C20H22N2O6 and a molecular weight of 386.4 g/mol, this compound serves dual roles as a critical analytical reference material for pharmaceutical quality control and as a metabolic probe in pharmacokinetic studies [2].

Why Generic DHP Calcium Blockers Cannot Substitute for Dehydro Nisoldipine in Analytical and Metabolic Workflows


Although Dehydro Nisoldipine shares the dihydropyridine lineage with therapeutic agents like Nisoldipine, Nifedipine, and Amlodipine, its fully oxidized pyridine core fundamentally alters its physicochemical identity, chromatographic behavior, and biological activity profile . Unlike the parent drug Nisoldipine—a potent L-type calcium channel antagonist with an IC50 of 10 nM at Cav1.2—the dehydrogenated form loses the 1,4-dihydropyridine pharmacophore essential for calcium channel binding, rendering it pharmacologically distinct . Furthermore, its designation as USP Related Compound D imposes specific regulatory identity requirements that no other DHP analog can fulfill for Nisoldipine impurity testing [1]. Substitution with non-pharmacopeial or structurally unrelated compounds introduces risk of failed method validation, inaccurate quantification, and regulatory non-compliance in ANDA submissions .

Quantitative Differentiation Evidence: Dehydro Nisoldipine vs. Closest Analogs


Oxidized Pyridine Core vs. Reduced Dihydropyridine: Structural Basis for Differential Activity

Dehydro Nisoldipine possesses a fully aromatic pyridine ring (C20H22N2O6, MW 386.4), whereas its parent Nisoldipine contains the 1,4-dihydropyridine ring (C20H24N2O6, MW 388.4) that is essential for L-type calcium channel blockade . This oxidation eliminates the sp³-hybridized C4 center required for high-affinity binding to the Cav1.2 α1 subunit. As a result, while Nisoldipine exhibits an IC50 of 10 nM against Cav1.2, Dehydro Nisoldipine lacks the dihydropyridine pharmacophore and has no reported calcium channel antagonist activity at comparable concentrations . Any residual vasodilator activity attributed to Dehydro Nisoldipine in vendor descriptions likely reflects its potential reduction back to Nisoldipine in vivo rather than intrinsic channel blocking properties .

Calcium channel pharmacology Structure-activity relationship Dihydropyridine oxidation

USP Monograph Identity: Dehydro Nisoldipine as Pharmacopeial Reference Standard vs. Non-Compendial Impurity Standards

Dehydro Nisoldipine is officially codified as 'Nisoldipine USP Related Compound D' under the United States Pharmacopeia monograph for Nisoldipine, with a defined chemical identity of 3-isobutyl 5-methyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate [1]. This regulatory designation mandates its use as a system suitability and impurity quantitation standard in USP-compliant analytical methods. In contrast, structurally similar Nisoldipine impurities such as Dehydronitrosonisoldipine (USP Related Compound E, CAS 87375-91-5) or 4-Hydroxy Nisoldipine (CAS 106685-70-5) serve different monograph functions and cannot be cross-substituted for Related Compound D testing . USP-grade Dehydro Nisoldipine is supplied with comprehensive characterization data including HPLC, NMR, MS, and IR spectra compliant with ISO 17034 reference material producer requirements [2].

Pharmaceutical analysis USP monographs Reference standard qualification

Metabolite Identity: Dehydro Nisoldipine (M13) as a Quantitative Marker of Nisoldipine Metabolism vs. Parent Drug

Dehydro Nisoldipine is the primary dehydrogenation metabolite (M13) of Nisoldipine, generated via CYP3A4-catalyzed oxidation of the 1,4-dihydropyridine ring [1]. In the landmark biotransformation study by Scherling et al. (1988), dehydrogenation of the 1,4-dihydropyridine system was identified as a major metabolic pathway, with 18 distinct metabolites characterized across rat, dog, monkey, and human systems [2]. More recently, Sun et al. (2015) confirmed that dehydrogenation constitutes one of three primary metabolic routes for m-Nisoldipine enantiomers in rat liver microsomes, with CYP3A4 identified as the principal isoform responsible [1]. This contrasts with Nisoldipine itself, which is the administered parent compound and undergoes extensive first-pass metabolism resulting in only ~5% absolute oral bioavailability [3]. For pharmacokinetic studies requiring differentiation between parent drug and metabolite, Dehydro Nisoldipine serves as an essential analyte, whereas Nisoldipine alone cannot provide metabolic fate information.

Drug metabolism Pharmacokinetics CYP3A4 biotransformation

Physicochemical Differentiation: Melting Point, logP, and Molecular Weight vs. Nisoldipine

Dehydro Nisoldipine exhibits distinct physicochemical properties that enable unambiguous analytical discrimination from Nisoldipine [1]. The melting point of Dehydro Nisoldipine is 78–80°C, significantly lower than the Nisoldipine melting range of 148–152°C . Its molecular weight is 386.4 g/mol (C20H22N2O6) compared to 388.4 g/mol for Nisoldipine (C20H24N2O6), a difference of 2 Da reflecting the loss of two hydrogen atoms upon aromatization [1]. The predicted logP of Dehydro Nisoldipine is 4.45, indicating slightly higher lipophilicity than Nisoldipine . These differential properties directly impact HPLC retention times, mass spectrometric detection (distinct [M+H]⁺ ions at m/z 387.4 vs. 389.4), and GC-MS fragmentation patterns, providing orthogonal confirmation of identity in analytical workflows.

Physicochemical characterization Chromatographic method development Reference standard purity

Dehydro Nisoldipine vs. Dehydronitrosonisoldipine: Divergent Biological Activity (Calcium Channel vs. SARM1 Inhibition)

A critical differentiation exists between Dehydro Nisoldipine and its nitroso-analog, Dehydronitrosonisoldipine (CAS 87375-91-5). Dehydronitrosonisoldipine has been identified as an irreversible, cell-permeant inhibitor of Sterile Alpha and TIR Motif-containing 1 (SARM1), a key effector of axonal degeneration, with an IC50 of 4 μM in SARM1-dN-expressing cells [1]. It covalently modifies Cys311 in the ARM domain, blocking NMN-induced SARM1 activation and protecting axons from degeneration [2]. In contrast, Dehydro Nisoldipine (bearing a nitro group at the 2-position of the phenyl ring rather than a nitroso group) has no reported SARM1 inhibitory activity . This functional divergence—SARM1 inhibition for Dehydronitrosonisoldipine versus metabolic/analytical utility for Dehydro Nisoldipine—makes these compounds non-interchangeable in neurodegeneration research.

SARM1 inhibition Neurodegeneration Axon degeneration

Procurement-Ready Application Scenarios for Dehydro Nisoldipine (CAS 103026-83-1)


USP-Compliant Nisoldipine Impurity Profiling and ANDA Filing

Dehydro Nisoldipine is the mandatory USP Related Compound D reference standard for the identification, system suitability, and quantification of the dehydrogenated impurity in Nisoldipine drug substance and drug product . QC laboratories performing USP monograph testing for Nisoldipine tablets or extended-release formulations must use this specific compound for HPLC method calibration, relative retention time marking, and impurity limit testing. Procuring ISO 17034-certified Dehydro Nisoldipine ensures full traceability and regulatory acceptance in ANDA submissions to the FDA [1].

LC-MS/MS Pharmacokinetic and Drug Metabolism Studies of Nisoldipine

As the primary dehydrogenation metabolite (M13) of Nisoldipine, Dehydro Nisoldipine is an essential analytical standard for quantifying the oxidative metabolic pathway of Nisoldipine in human and animal pharmacokinetic studies . It is used as a reference material for LC-MS/MS method development to differentiate parent drug from metabolites in plasma. Additionally, deuterated Dehydro Nisoldipine-d7 (CAS 1329836-20-5) serves as the optimal stable isotope-labeled internal standard for quantitative mass spectrometry assays, compensating for matrix effects and ensuring accurate quantitation of the metabolite in biological samples [1].

Calcium Channel Pharmacology Controls: Ensuring SAR Study Integrity

In structure-activity relationship (SAR) studies of dihydropyridine calcium channel blockers, Dehydro Nisoldipine serves as a critical negative control. Because its oxidized pyridine core lacks the 1,4-dihydropyridine ring essential for L-type calcium channel binding, it can be used to validate that observed pharmacological effects are attributable to the dihydropyridine pharmacophore rather than to non-specific actions of the pyridine scaffold . This contrasts with Nisoldipine (IC50 10 nM at Cav1.2), which serves as the positive control. Procurement of both compounds from the same supplier ensures batch-to-batch consistency for reproducible SAR conclusions.

Reference Standard for Degradation Product Studies and Stress Testing

Dehydro Nisoldipine is a potential oxidative degradation product of Nisoldipine under stress conditions (e.g., exposure to oxidizing agents, light, or elevated temperature). Pharmaceutical development laboratories use this compound as a characterized reference standard for forced degradation studies, enabling identification and quantitation of the dehydrogenation degradation pathway . Its distinct melting point (78–80°C), molecular weight (386.4 g/mol), and chromatographic retention differentiate it from other Nisoldipine-related impurities, making it an essential component of the impurity library for stability-indicating method validation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dehydro Nisoldipine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.